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3-Hydroxy-2,2-dimethylhexanoic acid

Cat. No.: B13274929
M. Wt: 160.21 g/mol
InChI Key: RONNVWSCDUAUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2,2-dimethylhexanoic acid (CAS: 1249930-87-7) is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It is classified as a branched-chain beta-hydroxy acid (BHA), characterized by a carboxylic acid group, a hydroxyl group on the beta-carbon, and two methyl groups creating a branched structure at the second carbon . This structure makes it a valuable chiral building block and synthetic intermediate in organic chemistry. Researchers can leverage its bifunctional nature for various chemical reactions, including its use in aldol reactions and as a precursor for the synthesis of more complex molecules such as pharmaceuticals and natural products . In biochemical contexts, branched-chain hydroxy acids are of significant interest as metabolites derived from the catabolism of branched-chain amino acids (BCAAs) . While specific studies on this compound are limited, research into similar branched-chain hydroxy acids has revealed potential cytoprotective and antiviral activities. For instance, a structurally analogous compound, 2-Hydroxy-4,5-dimethylhexanoic acid, has been studied for its cytoprotective effects against HIV-1, suggesting a potential mechanism that may involve interaction with viral proteins or host cell receptors to inhibit replication . Furthermore, such compounds are investigated for their potential anti-inflammatory properties and ability to modulate the immune response . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O3 B13274929 3-Hydroxy-2,2-dimethylhexanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3-hydroxy-2,2-dimethylhexanoic acid

InChI

InChI=1S/C8H16O3/c1-4-5-6(9)8(2,3)7(10)11/h6,9H,4-5H2,1-3H3,(H,10,11)

InChI Key

RONNVWSCDUAUTK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)(C)C(=O)O)O

Origin of Product

United States

Natural Occurrence and Isolation from Biological Sources

Identification in Marine Cyanobacterial Metabolites

Research into the chemical constituents of marine cyanobacteria has led to the isolation and characterization of 3-Hydroxy-2,2-dimethylhexanoic acid from complex organic extracts.

This unique fatty acid has been identified as a component of metabolites produced by the marine cyanobacterium Lyngbya majuscula. This filamentous cyanobacterium is well-documented as a prolific source of structurally diverse and biologically active secondary metabolites. The presence of this compound contributes to the chemical diversity of compounds isolated from this organism.

In at least one significant finding, this compound was characterized from a consortium of marine organisms. Specifically, it was isolated from an assemblage of the cyanobacterium Lyngbya majuscula and the red alga Centroceras sp. This co-occurrence highlights the complex ecological relationships that can influence the production of natural products. The true producer of the compound containing this fatty acid was later confirmed to be Lyngbya majuscula through further analysis.

Role as a Constituent of Complex Depsipeptides and Lipopeptides

This compound does not typically occur as a free fatty acid in nature. Instead, it is incorporated as a building block into larger, more complex molecules such as depsipeptides and lipopeptides. Depsipeptides are peptides where one or more of the amide bonds are replaced by ester bonds.

A notable example of a natural product containing this compound is palmyramide A. nih.gov This cyclic depsipeptide was discovered through bioassay-guided fractionation of an extract from a Palmyra Atoll collection of Lyngbya majuscula. nih.gov The structure of palmyramide A is unusual, featuring an arrangement of three amino acids and three hydroxy acids, one of which is the rare 2,2-dimethyl-3-hydroxyhexanoic acid unit, referred to in the literature as Dmhha. nih.gov The presence of this fatty acid is a key structural feature of palmyramide A. nih.gov

Natural ProductProducing OrganismCompound ClassRole of this compound
Palmyramide ALyngbya majusculaCyclic DepsipeptideStructural component (Dmhha)

The guineamides are a family of cyclic depsipeptides also isolated from the marine cyanobacterium Lyngbya majuscula. While the 2,2-dimethyl-3-hydroxyhexanoic acid (Dmhha) residue has been identified in some members of this family, specifically guineamides E and F, extensive analysis of the composition of guineamides B and C has not revealed the presence of this particular fatty acid. nih.gov Guineamides B and C are characterized by the presence of other unique β-amino and β-hydroxy acid residues. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Biosynthetic Routes in Producing Organisms

Scientific investigations have identified 3-Hydroxy-2,2-dimethylhexanoic acid as a constituent of larger, more complex natural products, primarily from marine cyanobacteria. For instance, the (S)-enantiomer of this compound has been isolated from Lyngbya majuscula, a filamentous cyanobacterium known for its prolific production of bioactive secondary metabolites. mdpi.com In this organism, the acid is incorporated into cyclic depsipeptides, such as guineamides B and C, and the sodium channel-blocking agent, palmyramide A. mdpi.comnih.govescholarship.org

The presence of this compound within these larger structures is a key indicator of its biosynthetic origins. These complex molecules are typically assembled via non-ribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) pathways, or a hybrid of both. The fatty acid moiety is often synthesized by a dedicated PKS system and then transferred to the NRPS assembly line for incorporation into the final product.

Table 1: Natural Products Containing this compound

Natural ProductProducing OrganismCompound Class
Guineamide BLyngbya majusculaCyclic depsipeptide
Guineamide CLyngbya majusculaCyclic depsipeptide
Palmyramide ALyngbya majusculaCyclic depsipeptide

Involvement in Polyketide Biosynthesis Pathways

The carbon skeleton of this compound strongly implicates a polyketide biosynthetic pathway. Polyketides are assembled in a stepwise fashion from simple carboxylic acid precursors, in a manner analogous to fatty acid synthesis.

The formation of this compound is hypothesized to be catalyzed by a Type I modular polyketide synthase. In this model, a starter unit, likely derived from a short-chain acyl-CoA, is loaded onto the PKS. The polyketide chain is then extended through the sequential addition of two-carbon units derived from malonyl-CoA or its derivatives.

A key feature of the target molecule is the gem-dimethyl group at the C-2 position. The biosynthesis of such a feature is not accomplished through the direct incorporation of a dimethylated extender unit. Instead, it is proposed to arise from the iterative action of a methyltransferase (MT) domain within the PKS module. This specialized MT domain would utilize S-adenosyl-methionine (SAM) as a methyl group donor, sequentially adding two methyl groups to the α-carbon of the growing polyketide chain.

This mechanism has been elucidated in the biosynthesis of the polyketide disorazol, where a dedicated MT domain within a PKS module is responsible for creating a gem-dimethyl moiety through two successive methylation events. nih.gov Following the gem-dimethylation, a ketoreductase (KR) domain would reduce the β-keto group to the corresponding hydroxyl group, yielding the 3-hydroxy functionality. Finally, a thioesterase (TE) domain would hydrolyze the completed acyl chain from the PKS, releasing this compound.

While the specific PKS domains responsible for the biosynthesis of this compound have not been experimentally characterized, extensive research on other PKS systems provides a framework for understanding their potential function. The acyltransferase (AT) domain of the relevant PKS module would be responsible for selecting and loading the appropriate extender units, typically malonyl-CoA.

The engineering of PKS domains has demonstrated that the substrate specificity of AT domains can be altered to accept non-natural extender units, leading to the production of novel polyketides. However, in the case of this compound, the structural complexity arises not from an unusual extender unit, but from the post-condensation modification by a methyltransferase. Therefore, the specificity of the MT domain for its α-methylated substrate in the second methylation step would be a critical determinant in the formation of the gem-dimethyl group.

Research on other PKS systems has also shown that downstream domains, such as the ketoreductase, can act as "gatekeepers," influencing the processing of modified polyketide chains. mdpi.com The KR domain in the biosynthetic pathway of this compound would need to efficiently reduce the β-keto group of the gem-dimethylated intermediate.

Table 2: Proposed Enzymatic Domains in the Biosynthesis of this compound

DomainAbbreviationProposed Function
AcyltransferaseATSelects and loads extender units (e.g., malonyl-CoA).
KetosynthaseKSCatalyzes the Claisen condensation to extend the polyketide chain.
MethyltransferaseMTCatalyzes the iterative methylation of the α-carbon to form a gem-dimethyl group.
KetoreductaseKRReduces the β-keto group to a hydroxyl group.
Acyl Carrier ProteinACPTethers the growing polyketide chain.
ThioesteraseTEHydrolyzes and releases the final product from the PKS.

Chemical Synthesis Methodologies and Strategies

Stereoselective Approaches to Enantiomeric Forms

The creation of specific enantiomers of 3-Hydroxy-2,2-dimethylhexanoic acid hinges on stereoselective synthesis, a technique that controls the three-dimensional arrangement of atoms in a molecule.

Application of Evans' Aldol (B89426) Reaction for β-Hydroxy Carbon Stereocenter Control

A highly effective method for controlling the stereochemistry at the β-hydroxy carbon is the Evans' aldol reaction. This reaction involves the use of a chiral auxiliary to guide the formation of a new stereocenter during an aldol addition. In the synthesis of this compound, a tertiary aldol reaction is employed. This specific application of the Evans' aldol reaction has been successfully used to generate the desired stereochemistry at the β-hydroxy carbon, which is crucial for producing the individual enantiomers of the target molecule. The reaction's reliability allows for the predictable synthesis of either the (S) or (R) enantiomer by selecting the appropriate chiral auxiliary.

Utilization of Chiral Auxiliaries in Synthesis

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. In the synthesis of the enantiomers of this compound, an Evans' chiral auxiliary is acylated and then subjected to a tertiary aldol reaction. This approach has proven successful in achieving the desired stereochemistry. For instance, to produce (S)-3-hydroxy-2,2-dimethylhexanoic acid, a specific chiral auxiliary is used that favors the formation of the (S)-enantiomer. Conversely, to obtain the (R)-enantiomer, the opposite enantiomer of the chiral auxiliary is employed. This strategy provides a reliable method for accessing both enantiomerically pure forms of the target acid.

Preparation of Enantiomerically Pure Standards for Chiral Analysis

Enantiomerically pure standards are essential for the accurate determination of the absolute stereochemistry of chiral molecules in natural products and other complex mixtures. The synthesis of both (S)- and (R)-3-hydroxy-2,2-dimethylhexanoic acid has been undertaken specifically to serve as standards for chiral analysis. For example, these standards were crucial in determining the absolute stereochemistry of the β-hydroxy stereocenter in the marine cyanobacterial metabolite, palmyramide A, which contains the this compound residue. The synthesis involved reactions substituting butanal for hexanal (B45976) in the established Evans' aldol reaction protocol. The (S)-enantiomer was obtained in a 54% yield, while the (R)-enantiomer was produced in a 35% yield.

EnantiomerReactantReaction TemperatureYield
(S)-3-hydroxy-2,2-dimethylhexanoic acidButanal-40°C54%
(R)-3-hydroxy-2,2-dimethylhexanoic acidButanal-40°C35%

Development of Efficient Synthetic Routes for Academic Research

The development of efficient synthetic routes is a continuous goal in academic research to facilitate the synthesis of complex molecules in a time- and resource-effective manner. A more efficient synthetic route for related α,α-dimethyl-β-hydroxy carbonyl scaffolds has been conceived. This route utilizes a tertiary aldol reaction with an acylated Evans' chiral auxiliary and an aldehyde that possesses an unprotected terminal alkyne. This approach streamlines the synthesis, providing the desired fragments in just three steps. This methodology has been successfully applied in determining the absolute stereochemistry of several cyanobacterial natural products. The focus on creating saturated derivatives like 3-hydroxy-2,2-dimethyloctanoic acid for chiral GCMS analysis highlights the practical considerations in developing synthetic routes for research purposes, as these derivatives are more stable to the acidic hydrolysis conditions often used in the stereochemical determination of depsipeptides.

Biotechnological Production and Metabolic Engineering

Recombinant Production Systems for 3-Hydroxycarboxylic Acids

The de novo biosynthesis of specific 3-hydroxycarboxylic acids in microbial hosts necessitates the introduction of heterologous enzymatic pathways. Recombinant DNA technology allows for the design and implementation of these pathways in well-characterized microorganisms, effectively turning them into cellular factories for the target molecule.

Polyketide synthases (PKSs) are multifunctional enzymes that build complex organic molecules from simple acyl-CoA precursors. Their modular nature makes them highly amenable to protein engineering for the production of novel compounds. lbl.gov Type I PKSs, in particular, are organized into modules, with each module responsible for one cycle of chain extension and modification. lbl.gov By rationally designing and engineering these modules, the synthesis of a wide array of chemicals can be achieved. nih.gov

Researchers at the Joint BioEnergy Institute (JBEI) have successfully engineered a subunit of the lipomycin (B12350112) polyketide synthase, LipPks1, to produce various 3-hydroxycarboxylic acids. lbl.govgoogle.com This was achieved by creating hybrid PKSs that combine modules or domains from different naturally occurring PKSs. google.com The inherent flexibility of the PKS system allows for the incorporation of different starter and extender units, leading to a diverse range of products with varying chain lengths and branching patterns. lbl.govnih.gov It is estimated that this technology could be used to generate over 150 different 3-hydroxycarboxylic acids. lbl.gov

The production of 3-hydroxy-2,2-dimethylhexanoic acid could be envisioned using a similar strategy. An engineered PKS could potentially utilize a dimethylmalonyl-CoA extender unit to introduce the gem-dimethyl group at the C2 position. The chain length would be determined by the number of extension modules and the specific starter unit employed.

Table 1: Examples of 3-Hydroxycarboxylic Acids Potentially Produced by Engineered PKSs

3-Hydroxycarboxylic Acid Starter Unit Extender Unit(s)
3-Hydroxy-2,2-dimethylpropanoic acid Propionyl-CoA Dimethylmalonyl-CoA
3-Hydroxy-2,2-dimethylbutanoic acid Butyryl-CoA Dimethylmalonyl-CoA
3-Hydroxy-2,2-dimethylpentanoic acid Valeryl-CoA Dimethylmalonyl-CoA

| This compound | Hexanoyl-CoA | Dimethylmalonyl-CoA |

This table is illustrative and based on the described potential of engineered PKS systems.

Escherichia coli is a widely used host for the heterologous production of chemicals due to its well-understood genetics, rapid growth, and ease of genetic manipulation. acs.orgnih.govnih.gov Various 3-hydroxycarboxylic acids have been successfully produced in engineered E. coli. For instance, metabolic engineering has enabled the production of 3-hydroxypropionic acid (3-HP) from glucose or glycerol. acs.orgnih.govnih.gov

The general strategy involves introducing a biosynthetic pathway from a donor organism or a completely synthetic pathway into E. coli. For 3-HP production, pathways have been constructed that convert central metabolites like malonyl-CoA or β-alanine into the final product. acs.orgmdpi.com For example, a malonyl-CoA reductase can convert malonyl-CoA to 3-HP. mdpi.com

The production of this compound in E. coli would require the heterologous expression of an engineered PKS system, as described in the previous section. The host cell would need to be engineered to provide the necessary precursors, such as hexanoyl-CoA and dimethylmalonyl-CoA. This may involve the overexpression of enzymes in precursor synthesis pathways and the knockout of competing pathways to redirect carbon flux towards the desired product. While specific production of this compound is not yet reported, the successful production of other non-native compounds in E. coli demonstrates the feasibility of this approach.

Table 2: Examples of 3-Hydroxycarboxylic Acid Production in Engineered E. coli

Product Titer (g/L) Yield (g/g glucose) Host Strain Engineering Highlights
3-Hydroxypropionic acid 3.31 0.207 Expression of β-alanine pyruvate (B1213749) transaminase and MSA reductase. acs.org
3-Hydroxypropionic acid 52.73 0.59 (mol/mol) Transporter engineering, dynamic metabolic modulation, and enzyme engineering. nih.gov
3-Hydroxypropionic acid 71.9 Not reported Expression of a mutant aldehyde dehydrogenase with enhanced activity. nih.gov

Optimization Strategies for Enhanced Biosynthesis

Achieving economically viable titers and productivities of a target molecule often requires extensive optimization of the host strain and fermentation process. Several strategies have been successfully applied to enhance the biosynthesis of 3-hydroxycarboxylic acids. nih.gov

One key strategy is the engineering of enzymes to improve their catalytic efficiency and substrate specificity. For example, site-directed mutagenesis of an aldehyde dehydrogenase resulted in a 1.4-fold increase in activity and a significantly higher titer of 3-HP. nih.gov

Another critical aspect is the optimization of the metabolic network to increase the precursor supply and reduce the formation of byproducts. This can involve the overexpression of key enzymes in the precursor synthesis pathway and the deletion of genes encoding enzymes that divert metabolites to competing pathways. For instance, to improve 3-HP production, efforts have been made to increase the intracellular levels of glycerol, a key precursor. nih.gov

These optimization strategies, which have proven effective for other 3-hydroxycarboxylic acids, would be directly applicable to the development of a robust and efficient microbial production platform for this compound.

Analytical Methodologies for Structural and Stereochemical Characterization

Chromatographic Techniques for Chiral Analysis

Chromatographic methods are indispensable for separating the enantiomers of 3-Hydroxy-2,2-dimethylhexanoic acid, allowing for their individual characterization and quantification.

Chiral Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the enantioselective analysis of volatile compounds. For a non-volatile molecule like this compound, derivatization is a mandatory prerequisite to increase its volatility and thermal stability for GC analysis. marinelipids.caresearchgate.net A common procedure involves a two-step derivatization: first, the carboxylic acid group is esterified (e.g., methylation to form a methyl ester), and second, the hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.caresearchgate.net

Once derivatized, the sample is injected into a GC system equipped with a chiral stationary phase (CSP). Cyclodextrin-based columns, such as those containing derivatized β-cyclodextrin, are frequently employed for this purpose. gcms.cz The differing interactions between the enantiomers and the chiral stationary phase cause them to travel through the column at different rates, resulting in their separation. The mass spectrometer then detects the separated enantiomers, providing both mass information for structural confirmation and retention time data for enantiomeric discrimination.

A typical GC-MS method for a derivatized hydroxy acid would involve the following:

The mass spectrum of the derivatized this compound would be expected to show characteristic fragments that aid in its identification. For a TMS-derivatized β-hydroxy acid methyl ester, a prominent fragment ion often results from the cleavage alpha to the trimethylsiloxy group. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) offers another robust method for separating the enantiomers of this compound, often without the need for derivatization. nih.govnih.gov The separation is achieved on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.

Several types of CSPs are suitable for resolving chiral acids:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel® series) are widely used and highly effective for a broad range of chiral compounds, including carboxylic acids. nih.govresearchgate.net

Pirkle-type CSPs: These phases, such as those with a 3,5-dinitrobenzoyl group, can separate enantiomers of carboxylic acids through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. scas.co.jp

Ligand-exchange CSPs: These are effective for separating hydroxy acids and amino acids. scas.co.jpmdpi.com

Cinchona alkaloid-based CSPs: Quinine and quinidine-derived stationary phases functioning as weak anion exchangers have demonstrated excellent separation for various α- and β-hydroxycarboxylic acids under mass spectrometry-compatible conditions. nih.gov

The choice of mobile phase is critical and depends on the column type, but typically consists of mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) for normal-phase chromatography, or acetonitrile/methanol and aqueous buffers for reversed-phase or polar organic mode chromatography. nih.govscas.co.jp

Marfey's Analysis for Absolute Configuration Determination

Marfey's method is a well-established chemical derivatization technique used to determine the absolute configuration of chiral compounds, particularly amino acids and, by extension, hydroxy acids. mdpi.comnih.gov The method involves derivatizing the analyte with a chiral reagent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or L-FDAA), to create a pair of diastereomers. mdpi.com

For a hydroxy acid like this compound, a modified version called the "O-Marfey method" can be applied. nih.gov The hydroxyl group of the (R)- and (S)-enantiomers reacts with L-FDAA to form diastereomeric ethers, (R)-acid-L-FDAA and (S)-acid-L-FDAA. Because diastereomers have different physical properties, they can be separated using standard, non-chiral reversed-phase HPLC. acs.org

The elution order of these diastereomers is generally consistent. Typically, for α- and β-hydroxy acids, the derivative formed from the D- (or R-) enantiomer elutes earlier than the derivative formed from the L- (or S-) enantiomer when L-FDAA is used. nih.gov By comparing the retention time of the derivative of the natural or synthesized compound with the retention times of derivatives of authentic R- and S-standards, the absolute configuration can be unambiguously assigned. nih.gov The use of LC-MS for detection provides high sensitivity and specificity. acs.org

Advanced Spectroscopic Methods in Elucidation of Natural Product Structure

Spectroscopic methods are fundamental to determining the covalent structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: Would show distinct signals for the protons in the molecule. The proton at C3 (CH-OH) would appear as a multiplet, with its chemical shift indicative of being attached to a carbon bearing an oxygen atom. The two methyl groups at C2 would likely appear as singlets, while the protons of the propyl chain at C4 would show characteristic multiplets (e.g., triplet for the terminal CH₃, and sextet/quintet for the CH₂ groups).

¹³C NMR: Would be expected to show eight distinct signals, corresponding to each carbon atom in its unique electronic environment. The carboxyl carbon (C1) would be the most downfield signal (~175-180 ppm). The carbon bearing the hydroxyl group (C3) would resonate around 70-80 ppm, while the quaternary C2 carbon and the various aliphatic carbons would appear further upfield. docbrown.info

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition (via high-resolution MS) and structural details through fragmentation analysis. In Electron Ionization (EI-MS), β-hydroxy acids and their esters undergo characteristic cleavages. A key fragmentation pathway is the α-cleavage next to the hydroxyl group, which for the methyl ester of this compound would lead to a stable, resonance-delocalized fragment. researchgate.netlibretexts.org Another common fragmentation is the loss of a water molecule. researchgate.net

Compound Name Reference Table

Advanced Research Perspectives and Future Directions

Novel Approaches in Asymmetric Synthesis of β-Hydroxy-α,α-dimethyl Carboxylic Acids

The stereocontrolled synthesis of β-hydroxy-α,α-dimethyl carboxylic acids, such as 3-Hydroxy-2,2-dimethylhexanoic acid, is a formidable challenge in organic synthesis. The presence of a quaternary stereocenter at the α-position and a stereogenic center at the β-position demands highly selective and efficient synthetic methods. Traditional approaches often suffer from limitations in stereoselectivity and substrate scope. Consequently, researchers are actively exploring novel strategies to overcome these hurdles.

One of the most promising recent developments is the use of the asymmetric Barbier reaction . This reaction, which involves the in-situ formation of an organometallic reagent that adds to a carbonyl compound, offers a powerful tool for carbon-carbon bond formation. wikipedia.org A notable study demonstrated the synthesis of β-hydroxy-α,α-dimethyl carboxylic esters via an asymmetric Barbier reaction between an aldehyde and an allylic bromide, utilizing indium metal and a chiral additive. researchgate.net This method has shown high yields and excellent enantioselectivities (up to 98% ee) for a range of substrates. researchgate.net The use of chiral ligands, such as proline benzyl (B1604629) ester, in aqueous media has also been shown to induce high diastereoselectivity in Barbier-type reactions. scilit.com

Another significant avenue of research involves the use of chiral auxiliaries . These are stereogenic compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Oxazolidinones, for instance, have been successfully employed in the asymmetric synthesis of various chiral molecules, including those with adjacent stereocenters. wikipedia.orgnih.gov The auxiliary guides the approach of reagents to the substrate, leading to the formation of one stereoisomer in preference to the other. After the desired stereocenter is created, the auxiliary can be cleaved and recycled. While this method is well-established, ongoing research focuses on developing more efficient and easily removable auxiliaries.

The development of catalytic enantioselective methods is a primary goal in modern organic synthesis. The use of chiral catalysts for the kinetic resolution of racemic mixtures is a viable strategy. For instance, chiral bifunctional sulfide (B99878) catalysts have been employed in the kinetic resolution of α-quaternary carboxylic acids. nii.ac.jp Furthermore, chiral vanadyl complexes have been developed for the highly enantioselective aerobic oxidation of α-hydroxy esters, offering a pathway to optically pure building blocks. nih.gov

Table 1: Comparison of Novel Asymmetric Synthesis Approaches

Approach Key Features Advantages Challenges
Asymmetric Barbier Reaction In-situ generation of organometallic reagent; use of chiral additives/ligands. High yields and enantioselectivities; can be performed in aqueous media. Optimization of reaction conditions for specific substrates can be required.
Chiral Auxiliaries Temporary incorporation of a stereogenic group to control stereochemistry. Well-established methodology; high diastereoselectivity. Requires additional steps for attachment and removal of the auxiliary.
Catalytic Kinetic Resolution Use of chiral catalysts to selectively react with one enantiomer of a racemate. Catalytic amounts of chiral material needed; can provide access to both enantiomers. Maximum theoretical yield for the resolved enantiomer is 50%.
Asymmetric Aerobic Oxidation Enantioselective oxidation of racemic alcohols using chiral metal complexes. Uses air as the oxidant; high selectivity factors. Catalyst development and optimization are crucial.

Identification and Characterization of Undiscovered Biosynthetic Enzymes

The biosynthesis of branched-chain fatty acids (BCFAs) is a fascinating area of research, with many enzymes and pathways yet to be fully elucidated. While the general principles of fatty acid synthesis are well-understood, the specific enzymes responsible for the introduction of branches and other modifications in complex lipids like this compound are often unknown. youtube.com

The biosynthesis of BCFAs typically starts from branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. researchgate.net These amino acids are converted to their corresponding α-keto acids, which then serve as primers for the fatty acid synthase (FAS) system. nih.gov Recent research has highlighted the promiscuity of certain enzymes in these pathways, suggesting that they may be capable of acting on a wider range of substrates than previously thought. nih.govnih.gov This enzyme promiscuity is a key factor that could lead to the production of a diverse array of BCFAs, including those with α,α-dimethyl substitutions.

The identification of novel biosynthetic enzymes often relies on a combination of genomics, proteomics, and metabolomics approaches. By comparing the genetic makeup and metabolic products of different organisms, researchers can identify genes that are correlated with the production of specific BCFAs. Once a candidate gene is identified, it can be expressed in a host organism to confirm its function and characterize the properties of the encoded enzyme.

A key area of future research will be to investigate the biosynthetic pathways in microorganisms that are known to produce unusual lipids. The exploration of microbial diversity, particularly from underexplored environments, is likely to reveal a wealth of novel enzymes with unique catalytic capabilities. The characterization of these enzymes could not only provide insights into the biosynthesis of compounds like this compound but also offer new biocatalysts for industrial applications.

Chemoenzymatic Synthesis Strategies for Analog Development

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical synthesis, offers a powerful platform for the development of analogs of this compound. This approach allows for the creation of novel molecules with modified structures and potentially enhanced biological activities.

A cornerstone of chemoenzymatic synthesis is the use of lipases for the kinetic resolution of racemic mixtures. nih.gov Lipases are highly stereoselective enzymes that can differentiate between the enantiomers of a chiral alcohol or ester. polimi.it In a typical kinetic resolution, a racemic mixture of a β-hydroxy ester is treated with a lipase (B570770) in the presence of an acyl donor. The lipase will selectively acylate one enantiomer, leaving the other enantiomer unreacted. mdpi.com The resulting mixture of the acylated and unreacted enantiomers can then be separated, providing access to both optically pure forms of the starting material. This strategy has been successfully applied to the resolution of a variety of chiral alcohols and esters. polimi.itnih.gov

Another powerful chemoenzymatic strategy is the Baeyer-Villiger oxidation . This reaction involves the conversion of a ketone to an ester or lactone. While traditionally carried out using chemical oxidants, the Baeyer-Villiger monooxygenases (BVMOs) offer a highly selective and environmentally friendly alternative. Chemoenzymatic approaches can utilize lipases to generate a peracid in situ, which then acts as the oxidant for the Baeyer-Villiger reaction. mdpi.comresearchgate.net This method can be used to synthesize chiral lactones, which can serve as versatile building blocks for the synthesis of complex molecules.

The development of analogs of this compound can be achieved by using different starting materials in these chemoenzymatic processes. For example, by varying the structure of the initial ketone in a Baeyer-Villiger oxidation, a range of structurally diverse lactones can be produced. Similarly, by employing different racemic alcohols or esters in a lipase-catalyzed kinetic resolution, a library of chiral building blocks can be generated. These building blocks can then be further modified using traditional chemical methods to create a wide array of analogs of the target compound.

Table 2: Chemoenzymatic Strategies for Analog Development

Strategy Enzyme(s) Key Transformation Potential Analogs
Lipase-Catalyzed Kinetic Resolution Lipases (e.g., from Pseudomonas cepacia, Candida antarctica) Enantioselective acylation of a racemic β-hydroxy ester or alcohol. Enantiomerically pure β-hydroxy esters with varying alkyl chains and substitution patterns.
Chemoenzymatic Baeyer-Villiger Oxidation Lipases and Baeyer-Villiger Monooxygenases (BVMOs) In-situ generation of a peracid followed by oxidation of a ketone to a lactone. Chiral lactones with different ring sizes and substituents, which can be converted to hydroxy acid analogs.

Table 3: List of Compounds

Compound Name
This compound
β-Hydroxy-α,α-dimethyl carboxylic acid
Proline benzyl ester
Oxazolidinone
Leucine
Isoleucine
Valine

Q & A

Q. What are the established synthetic routes for 3-hydroxy-2,2-dimethylhexanoic acid, and how are intermediates characterized?

The compound is synthesized via oxazolidinone intermediates, as demonstrated in asymmetric synthesis protocols. For example, (R)-4-benzyl-3-(3-hydroxy-2,2-dimethylhexanoyl)-5,5-dimethyloxazolidin-2-one is hydrolyzed under acidic conditions to yield enantiomerically pure (S)-3-hydroxy-2,2-dimethylhexanoic acid (69% yield). Characterization involves 1^1H NMR (e.g., δ 0.95 ppm for terminal methyl, 1.20–1.70 ppm for methyl/methylene groups) and high-resolution mass spectrometry (HRMS) with [M+Na]+^+ at m/z 183.0994 . Alternative routes utilize engineered polyketide synthases or commercial synthesis services (e.g., Enamine, Ukraine) for structural analogs like 3-hydroxy-2,4-dimethylhexanoic acid .

Q. How is the stereochemical configuration of this compound verified experimentally?

Chiral GC/MS or HPLC analysis is critical. For instance, enantiomeric purity is confirmed using chiral columns (e.g., Chiralcel OD-H) with retention times correlated to (R)- and (S)-configurations. Specific optical rotations (e.g., [α]D=+26.5[α]_D = +26.5 for the (S)-enantiomer in chloroform) and NOESY NMR experiments can further resolve stereochemical ambiguities .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during the synthesis of this compound?

Enantioselective reduction using chiral catalysts like ruthenium TsDPEN complexes achieves >90% enantiomeric excess (ee). For example, asymmetric hydrogenation of β-keto esters or dynamic kinetic resolution of racemic intermediates under controlled conditions (e.g., low catalyst loading, isopropanol solvent) enhances stereoselectivity. Post-synthetic purification via recrystallization or chiral chromatography further refines ee .

Q. How can researchers resolve contradictory reports on the compound’s reactivity or stability in aqueous media?

Contradictions may arise from pH-dependent lactonization or esterification. Systematic stability studies under varying conditions (pH 2–12, 25–60°C) with monitoring via 1^1H NMR or LC-MS are recommended. For example, the hydroxyl group at C3 may undergo intramolecular cyclization under acidic conditions, forming a δ-lactone derivative, which can be quantified via kinetic assays .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

Ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) is ideal for non-UV-active impurities. For chiral impurities, chiral stationary phases (e.g., Crownpak CR-I) with mass spectrometry provide limits of detection (LOD) <0.1% .

Q. How can computational modeling predict the compound’s behavior in enzyme-binding studies?

Molecular docking (e.g., AutoDock Vina) with homology models of target enzymes (e.g., acyl-CoA synthetases) can simulate binding affinities. Key interactions include hydrogen bonding between the C3 hydroxyl and active-site residues (e.g., Arg/Lys) and hydrophobic contacts with the dimethyl groups. Validation via mutagenesis or isothermal titration calorimetry (ITC) is critical .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity data?

Discrepancies may stem from assay conditions (e.g., cell line variability, solvent effects). Standardized protocols (e.g., ISO 10993 for cytotoxicity) and orthogonal assays (e.g., enzymatic inhibition vs. whole-cell screening) are recommended. For example, conflicting IC50_{50} values in kinase inhibition assays may require reevaluation of ATP concentration or pre-incubation times .

Methodological Best Practices

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

The compound’s hydroxyl group may oxidize under aerobic conditions. Use inert atmospheres (N2_2/Ar) and stabilizing agents (e.g., BHT) during storage. For reactions, employ Schlenk-line techniques or gloveboxes, and monitor oxidation via FT-IR (O-H stretch at 3200–3600 cm1^{-1}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.